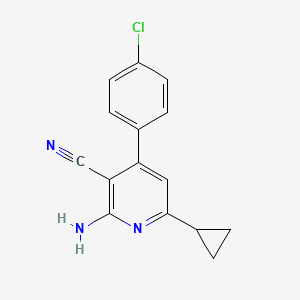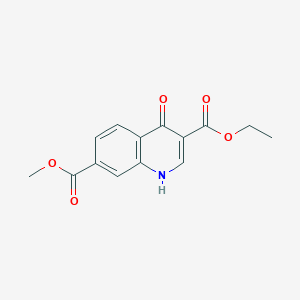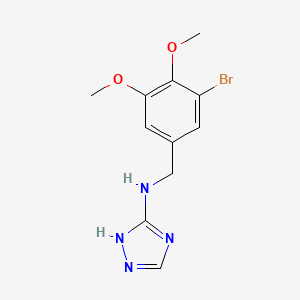
2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nicotinonitrile derivatives often involves multi-component reactions, combining malononitrile with different aldehydes, ketones, or similar carbon nucleophiles in the presence of catalysts. For instance, the ultrasound-promoted one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles illustrates the efficiency of combining malononitrile, aromatic aldehydes, and acetophenone derivatives under sonication, which enhances reaction rates and yields without the need for traditional catalysts (Safari, Banitaba, & Khalili, 2012). Similarly, using cellulose sulfuric acid as a catalyst in aqueous media has been demonstrated as an effective method for synthesizing 2-amino-4,6-diphenylnicotinonitriles, showcasing the role of green chemistry in synthesizing complex organic compounds (Mansoor et al., 2014).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives, including those similar to 2-amino-4-(4-chlorophenyl)-6-cyclopropylnicotinonitrile, can be studied using techniques like X-ray crystallography. These analyses often reveal intricate details about molecular geometry, intramolecular interactions, and the stabilization of the molecule through various electronic effects. For example, studies on related compounds have shown the importance of hydrogen bond interactions in stabilizing the crystal structure and influencing the molecular conformation (Hosseinzadeh et al., 2021).
Chemical Reactions and Properties
Nicotinonitrile derivatives engage in a variety of chemical reactions, influenced by their functional groups. These reactions include cyclization, condensation, and substitution, which can be leveraged to synthesize a wide range of secondary compounds with potential pharmacological activities. The presence of the amino group allows for further functionalization and increases the compound's reactivity towards electrophiles and nucleophiles.
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in chemical synthesis. These properties are influenced by the molecular structure and substituents present on the nicotinonitrile core. Compounds with similar structures have been shown to possess high thermal stability and distinct photophysical properties, indicative of their potential utility in material science applications (Suwunwong et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-11-5-3-9(4-6-11)12-7-14(10-1-2-10)19-15(18)13(12)8-17/h3-7,10H,1-2H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXJTDWBIGBWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5610794.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![3-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5610810.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)
![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)

![2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide](/img/structure/B5610857.png)
![3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5610873.png)

